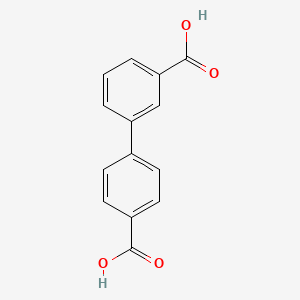

Biphenyl-3,4'-dicarboxylic acid

Description

Overview of Dicarboxylated Biphenyl (B1667301) Derivatives as Advanced Chemical Building Blocks

Dicarboxylated biphenyl derivatives, often referred to as biphenyl dicarboxylic acids (BPDCs), are a class of organic ligands that are fundamental in the construction of advanced materials. Their rigid biphenyl core provides thermal and chemical stability, while the two carboxylic acid groups offer versatile coordination sites for binding with metal ions. nih.gov This combination of properties makes them exceptional building blocks, particularly in the field of materials science for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org

The utility of these derivatives stems from several key characteristics:

Structural Rigidity and Stability : The biphenyl unit is robust and stable under various conditions, including the hydrothermal conditions often used for synthesizing CPs and MOFs. nih.govacs.org

Versatile Coordination Chemistry : The carboxylic acid groups can coordinate to metal centers in various modes, leading to a rich diversity of structural architectures, from simple dimers to complex three-dimensional frameworks. nih.govacs.org

Tunable Functionality : The biphenyl backbone can be further functionalized with other groups (like hydroxyl or methoxy (B1213986) groups) to fine-tune the properties of the resulting materials, such as their porosity, luminescence, or catalytic activity. acs.orgacs.orgrsc.org

These characteristics have led to the use of dicarboxylated biphenyls in a wide array of applications, including gas storage and separation, catalysis, and chemical sensing. nih.govnih.gov For instance, MOFs constructed from biphenyl dicarboxylate linkers have shown promise in selective gas adsorption and as heterogeneous catalysts in organic reactions. nih.gov

Academic Significance of Biphenyl-3,4'-dicarboxylic Acid Isomers in Contemporary Chemistry

The specific placement of the carboxylic acid groups on the biphenyl scaffold, known as isomerism, is of profound academic significance. Different isomers of biphenyl dicarboxylic acid can lead to vastly different crystal structures and material properties, even when reacted with the same metal ions under identical conditions. nih.govacs.org The isomer this compound, with its asymmetric substitution, provides a distinct geometric alternative to more commonly studied symmetric isomers like Biphenyl-4,4'-dicarboxylic acid. sigmaaldrich.com

A comparative look at different isomers reveals the impact of substituent positioning:

Symmetry and Topology : Symmetrical linkers like Biphenyl-4,4'-dicarboxylic acid tend to form more predictable and often linear structures. In contrast, the lower symmetry of this compound can lead to the formation of more complex and less predictable network topologies in MOFs.

Rotational Freedom : The biphenyl core allows for rotation along the central carbon-carbon single bond. The position of the carboxyl groups influences the energetically favorable rotational angle (dihedral angle) when coordinating with metal centers, thus dictating the final three-dimensional arrangement of the framework. nih.govacs.org

Material Properties : The isomeric form of the linker directly impacts the resulting material's properties. For example, studies on hydroxyl-functionalized biphenyl dicarboxylic acid isomers have shown that the linker's geometry affects the dimensionality and topology of the resulting coordination polymers, which in turn influences their potential applications. nih.govacs.org A theoretical study on the thermochemistry of various biphenyl dicarboxylic acid isomers also found that the stability of the molecule is influenced by the position of the carboxyl groups. nih.gov

The study of isomers like this compound is crucial for the rational design of functional materials. By understanding how the geometry of the organic linker translates to the final architecture and properties of a material, chemists can strategically select specific isomers to target desired functionalities, whether for creating materials with specific pore sizes for gas separation or for designing novel catalysts with unique active sites.

| Compound Name | Structure | Key Feature |

| This compound | Asymmetric | Leads to complex, non-centrosymmetric structures. |

| Biphenyl-4,4'-dicarboxylic acid | Symmetric, Linear | Often used for creating robust, porous frameworks. |

| [1,1'-Biphenyl]-3,4-dicarboxylic acid | Asymmetric | Carboxyl groups are on the same ring. nih.gov |

| 3,3′-Dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Symmetric, Functionalized | Hydroxy groups add potential for hydrogen bonding and further coordination. nih.govacs.org |

Table 2: Comparison of Selected Biphenyl Dicarboxylic Acid Isomers and Derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYIVQLTSZFJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468424 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92152-01-7 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Innovations for Biphenyl 3,4 Dicarboxylic Acid

Liquid-Phase Oxidation of Substituted Biphenyls

The liquid-phase oxidation of substituted biphenyls, particularly dimethylbiphenyls, is a direct and effective method for synthesizing biphenyl-3,4'-dicarboxylic acid. This approach leverages the conversion of methyl groups to carboxylic acid functionalities.

Oxidation of Dimethylbiphenyl Precursors

The synthesis of this compound can be achieved through the liquid-phase oxidation of 3,4'-dimethylbiphenyl (B1265720). osti.gov This process typically involves reacting the dimethylbiphenyl substrate with a strong oxidizing agent in the presence of a catalyst. The reaction is generally carried out in an acetic acid solvent at elevated temperatures and pressures. A common catalytic system for this transformation is cobalt-manganese-bromide. osti.gov

The initial step involves the oxidation of the methyl groups on the biphenyl (B1667301) core. The reaction proceeds sequentially, often forming intermediate products such as (methyl-phenyl)benzoic acids before complete oxidation to the desired dicarboxylic acid. google.com The choice of the starting dimethylbiphenyl isomer is critical to obtaining the target 3,4'-dicarboxylic acid. Processes have been developed to produce specific dimethylbiphenyl isomers, such as 3,4'- and 4,4'-dimethylbiphenyl, which serve as precursors for the corresponding dicarboxylic acids. google.com

Factors Influencing Reaction Selectivity and Yield

Several factors play a crucial role in determining the selectivity and yield of the liquid-phase oxidation of 3,4'-dimethylbiphenyl. These include the concentration of the catalyst components, the reaction temperature, and the pressure of the oxidizing agent, typically oxygen or air. osti.gov

The ratio of cobalt, manganese, and bromide in the catalyst system is a key parameter. Variations in these concentrations can influence the rate of oxidation and the formation of byproducts. The temperature profile of the reaction must be carefully controlled to ensure complete conversion while minimizing decarboxylation or other side reactions. Similarly, maintaining an optimal oxygen pressure is essential for efficient oxidation. Research has shown that the yield of this compound can be significantly impacted by these reaction conditions. osti.gov

Below is a table summarizing the influence of catalyst concentration on the yield of this compound from the oxidation of 3,4'-dimethylbiphenyl in acetic acid at 175°C with an oxygen pressure of 2.94 MPa. osti.gov

| Concentration of Co(OAc)₂·4H₂O (M) | Concentration of Mn(OAc)₂·4H₂O (M) | Concentration of NaBr (M) | Yield of this compound (%) |

| 0.10 | 0.005 | 0.015 | 85.0 |

| 0.05 | 0.005 | 0.015 | 78.0 |

| 0.15 | 0.005 | 0.015 | 82.0 |

| 0.10 | 0.0025 | 0.015 | 80.0 |

| 0.10 | 0.0075 | 0.015 | 86.0 |

| 0.10 | 0.005 | 0.010 | 75.0 |

| 0.10 | 0.005 | 0.020 | 88.0 |

Suzuki Cross-Coupling Strategies for Biphenyldicarboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. libretexts.org This reaction has been widely adapted for the synthesis of biphenyls, including those bearing carboxylic acid functionalities.

Adaptations for Unprotected Carboxylic Acid Functionalities

A significant advantage of the Suzuki coupling is its tolerance to a wide range of functional groups, including unprotected carboxylic acids. organic-chemistry.org This allows for the direct coupling of a boronic acid derivative with a halogenated benzoic acid, or vice versa, without the need for protecting groups on the carboxyl functionality. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

For instance, 4-carboxyphenylboronic acid can be coupled with a bromo- or iodo-substituted benzoic acid derivative to construct the biphenyl-dicarboxylic acid framework. acs.org The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgacs.org

Green Chemistry Approaches and Catalyst Recycling in Synthesis

In recent years, there has been a strong emphasis on developing more environmentally friendly synthetic methods. For Suzuki couplings, this has led to the exploration of aqueous reaction media, which reduces the reliance on volatile organic solvents. researchgate.netrsc.org Water-soluble ligands and catalysts have been designed to facilitate these reactions in water. researchgate.net

Furthermore, the use of heterogeneous catalysts, such as palladium supported on charcoal (Pd/C), offers significant advantages in terms of catalyst recovery and recycling. acs.org These catalysts can be easily separated from the reaction mixture by filtration, reducing palladium contamination in the final product and allowing for the reuse of the expensive catalyst. acs.org Research has demonstrated the successful application of Pd/C in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives, highlighting the industrial applicability of these green chemistry approaches. acs.orgacs.org The use of water extract of banana (WEB) as a reaction medium has also been explored as a novel green protocol for ligand-free Suzuki-Miyaura cross-coupling reactions. rsc.org

The following table provides examples of conditions used in Suzuki cross-coupling reactions for the synthesis of biphenyl carboxylic acids.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 64 | acs.org |

| 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C | Na₂CO₃ | MeOH/H₂O | Improved | acs.org |

| Bromobenzoic acid | Arylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90 | researchgate.net |

Hydrothermal and Solvothermal Synthetic Pathways for Related Biphenyldicarboxylates

Hydrothermal and solvothermal synthesis are methods that employ solvents under high temperature and pressure to facilitate chemical reactions and crystallize materials. youtube.comresearchgate.net While not the primary route for the direct synthesis of the free this compound, these techniques are extensively used in the preparation of metal-organic frameworks (MOFs) and coordination polymers using biphenyldicarboxylate linkers. researchgate.netnih.gov

In these syntheses, a biphenyldicarboxylic acid, such as 4,4'-biphenyldicarboxylic acid (BPDC), is reacted with a metal salt in a suitable solvent, often water or an organic solvent like dimethylformamide (DMF), in a sealed vessel (autoclave) and heated. researchgate.netnih.govmdpi.com The elevated temperature and pressure promote the dissolution of the reactants and the subsequent formation of crystalline products. youtube.com The morphology and properties of the resulting materials can be tuned by controlling parameters such as temperature, reaction time, pH, and the molar ratios of the reactants. researchgate.netnih.gov

These methods are particularly relevant as they demonstrate the utility of biphenyldicarboxylic acids as building blocks in materials science. The principles of hydrothermal and solvothermal synthesis can also be applied to the crystallization and purification of dicarboxylic acids themselves.

Directed Functionalization of this compound Precursors

The strategic introduction of functional groups onto the this compound scaffold is a key area of research, enabling the fine-tuning of its chemical and physical properties for various applications. The positions of the carboxylic acid groups inherently direct incoming substituents, and the precise control of reaction conditions allows for the synthesis of a diverse range of derivatives. This section focuses on the methodologies developed for creating amino- and nitro-functionalized versions of biphenyldicarboxylic acids, which serve as crucial building blocks for more complex molecules, including ligands for metal-organic frameworks and pharmaceutical intermediates.

Synthesis of Amino- and Nitro-Functionalized Biphenyldicarboxylic Acids

The synthesis of amino- and nitro-substituted biphenyldicarboxylic acids typically involves electrophilic nitration followed by reduction of the nitro group. These transformations are fundamental in organic synthesis and have been adapted for various biphenyl systems.

The introduction of a nitro group (–NO2) onto the biphenyl framework is generally achieved through electrophilic aromatic substitution using a nitrating agent. A common and effective method involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comvpscience.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reaction time, must be carefully controlled to manage the regioselectivity and the extent of nitration. For instance, the synthesis of 4,4'-dinitro-2,2'-biphenyldicarboxylic acid has been accomplished by treating 2,2'-biphenyldicarboxylic acid with a mixture of fuming nitric acid and concentrated sulfuric acid under ice-bath conditions, followed by gentle heating. google.com This approach highlights a general strategy that can be adapted for the nitration of other biphenyl dicarboxylic acid isomers. The synthesis of dimethyl 2-nitro[1,1'-biphenyl]-4,4'-dicarboxylate has also been reported through the nitration of the parent diester under controlled temperature conditions. umich.edu

The amino functionality (–NH₂) is most commonly introduced by the reduction of a pre-existing nitro group. This two-step sequence (nitration followed by reduction) is often more efficient and regioselective than direct amination methods. A variety of reducing agents can be employed for the conversion of the nitro group to an amine. masterorganicchemistry.com Classical methods include the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used and clean method for this reduction. masterorganicchemistry.com For example, 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid is synthesized from its corresponding nitro precursor, dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate, which is first reduced and then hydrolyzed. rsc.org The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid groups and to ensure compatibility with other functional groups present in the molecule.

The resulting amino- and nitro-functionalized biphenyldicarboxylic acids are valuable intermediates. The nitro group is a strong electron-withdrawing group that influences the electronic properties of the molecule, while the amino group is an electron-donating group and a versatile handle for further derivatization, such as in the formation of amides or for the synthesis of heterocyclic systems. masterorganicchemistry.comrsc.org

The following table summarizes representative synthetic transformations for the nitration and reduction on biphenyl dicarboxylic acid systems.

Interactive Data Table: Synthesis of Functionalized Biphenyldicarboxylic Acids

| Starting Material | Target Product | Reagents and Conditions | Yield | Reference |

| 2,2'-Biphenyldicarboxylic acid | 4,4'-Dinitro-2,2'-biphenyldicarboxylic acid | Fuming nitric acid, Concentrated sulfuric acid; Ice bath, then 62°C for 1h | 70% | google.com |

| Dimethyl 4,4'-biphenyldicarboxylate | Dimethyl 2-nitro[1,1'-biphenyl]-4,4'-dicarboxylate | Nitric acid (70%) in H₂SO₄; Controlled temperature | High | umich.edu |

| Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate | 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | 1. SnCl₂·2H₂O, Ethanol, Reflux; 2. NaOH(aq), Reflux; 3. HCl(aq) | Not specified | rsc.org |

| Aromatic Nitro Compounds (General) | Aromatic Amino Compounds (General) | Fe, Sn, or Zn with HCl; or H₂, Pd/C catalyst | Not specified | masterorganicchemistry.com |

Biphenyl 3,4 Dicarboxylic Acid As a Ligand in Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design and Coordination Modes of Biphenyl-3,4'-dicarboxylic Acid

The design of ligands is a fundamental aspect of crystal engineering, and the specific placement of coordinating functional groups on a molecular scaffold profoundly influences the final structure of a coordination polymer. In the case of this compound, its structural characteristics are key to its function as a ligand.

The positioning of carboxylate groups in biphenyl (B1667301) ligands significantly impacts the geometry and connectivity of the resulting metal-organic frameworks. Symmetrical isomers, such as biphenyl-4,4'-dicarboxylic acid, often lead to more predictable and linear coordination patterns, resulting in well-defined, regular structures. In contrast, the unsymmetrical substitution in this compound introduces a directional and angular component to the ligand.

This positional isomerism affects the divergence angle of the carboxylate groups, which in turn dictates the potential for forming different types of network topologies. For instance, the combination of a meta- and a para-substituent can lead to the formation of angled or bent coordination nodes, which can give rise to more complex and less predictable three-dimensional frameworks compared to the linear propagation often seen with symmetrical para-substituted linkers. Studies on related dihydroxy-functionalized biphenyl dicarboxylic acid isomers have demonstrated that even subtle changes in the placement of functional groups can lead to vastly different metal-organic architectures, ranging from discrete molecular dimers to one-, two-, and three-dimensional coordination polymers. nih.govacs.org

The asymmetry of this compound is a critical factor in the design of MOFs. This inherent lack of symmetry can be exploited to create frameworks with lower symmetry and potentially more complex pore structures. The differential positioning of the carboxylate groups can lead to a variety of coordination modes, where each carboxylate group interacts with metal centers in a distinct manner. This can result in the formation of heterostructural or poly-catenation motifs within a single framework.

The use of unsymmetrical ligands has been shown to be a successful strategy for the synthesis of novel MOFs with unique topologies. For example, research on other unsymmetrically substituted ligands has demonstrated the ability to generate complex, non-centrosymmetric structures which can exhibit interesting properties such as nonlinear optics or chirality. nih.gov The unpredictable coordination vectors of unsymmetrical linkers like this compound make them challenging to work with but also offer opportunities for discovering novel framework topologies that are inaccessible with more conventional symmetric ligands.

While specific new coordination modes for this compound are not documented in readily available literature, it is anticipated that this ligand would exhibit a range of coordination behaviors typical for carboxylate-based linkers. These can include monodentate, bidentate chelating, and bidentate bridging modes. The combination of these modes at the two distinct carboxylate positions can lead to a high degree of structural diversity.

For example, one carboxylate group might coordinate in a bridging fashion to form a dimeric secondary building unit (SBU), while the other carboxylate group could extend the structure in a different direction through monodentate coordination. The flexibility of the biphenyl backbone, which allows for rotation around the central C-C bond, further increases the number of possible coordination geometries. This rotational freedom allows the ligand to adapt to the coordination preferences of different metal ions, potentially leading to a wide array of framework structures with the same ligand. nih.govacs.org

Synthesis and Structural Elucidation of Biphenyl-3,4'-dicarboxylate-Based Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs is typically achieved through self-assembly processes under hydrothermal or solvothermal conditions. The choice of solvent, temperature, and the presence of ancillary ligands can all influence the final product.

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and MOFs due to their ability to promote the crystallization of products that may not be stable at ambient temperatures. researchgate.netmdpi.comnih.govbohrium.com These techniques involve heating the reactants in a sealed vessel, which increases the solubility of the starting materials and facilitates the formation of crystalline products upon slow cooling.

For the synthesis of MOFs based on this compound, a typical procedure would involve dissolving the ligand and a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn, Cu, Co, or Cd) in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF) or water. The reaction mixture is then heated to a specific temperature for a set period, followed by controlled cooling to allow for the formation of single crystals suitable for X-ray diffraction analysis. The specific conditions, such as temperature, reaction time, and solvent system, would need to be optimized to obtain the desired crystalline phase.

The introduction of ancillary N-donor ligands, such as 4,4'-bipyridine (B149096), 1,10-phenanthroline, or various imidazole-based molecules, is a common strategy to control the self-assembly and final topology of coordination polymers and MOFs. nih.govacs.orguniv-perp.fr These co-ligands can influence the coordination environment of the metal centers, block certain coordination sites, and act as pillars or bridges between metal-carboxylate layers, thus extending the dimensionality of the framework.

In the context of this compound, an ancillary N-donor ligand could coordinate to the metal centers, thereby influencing which coordination modes of the dicarboxylate ligand are favored. For example, a linear N-donor ligand like 4,4'-bipyridine could link one- or two-dimensional metal-dicarboxylate motifs into three-dimensional frameworks. The size, shape, and flexibility of the N-donor ligand play a critical role in determining the final structure. The interplay between the unsymmetrical dicarboxylate ligand and the ancillary N-donor ligand can lead to the formation of highly complex and novel network topologies.

Structural Diversity and Topological Features in Biphenyl-3,4'-dicarboxylate-Derived MOFs

The flexibility of the biphenyl unit, which allows for rotation along the carbon-carbon single bond, combined with the various coordination modes of the carboxylate groups, gives rise to a remarkable structural diversity in MOFs derived from biphenyl-3,4'-dicarboxylate and its isomers. nih.gov The resulting coordination polymers can range from one-dimensional chains to two-dimensional layers and complex three-dimensional frameworks. nih.govacs.org

The specific isomer of the biphenyl dicarboxylic acid used as a linker significantly influences the final structure. For instance, the use of dihydroxy-functionalized biphenyl dicarboxylic acid isomers, such as 2,2'-dihydroxy-biphenyl-4,4'-dicarboxylic acid (H4L1) and 3,3'-dihydroxy-biphenyl-4,4'-dicarboxylic acid (H4L2), has led to the synthesis of nine new metal-organic architectures with varied dimensionalities. nih.govacs.org These include molecular dimers, 1D chains, 2D layers, and 3D MOFs. nih.govacs.org

Similarly, the use of 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid has resulted in the formation of four novel MOFs with different metal ions (Mn, Ni, Cu, and Cd), each exhibiting a unique topology. rsc.org For example, the manganese-based MOF displays a 3D framework with sra topology, while the nickel-based MOF forms a 2D network with sql topology, despite both having similar secondary building units (SBUs). rsc.org The copper-based MOF in this series presents an unprecedented 4-fold interpenetrated 3D framework with lvt topology. rsc.org

The table below summarizes the structural features of some MOFs derived from biphenyl-3,4'-dicarboxylate and its derivatives.

| Compound/MOF Formula | Metal Ion | Biphenyl Ligand | Dimensionality | Topology | Reference |

| [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | Mn(II) | H4L1 | 3D | - | nih.gov |

| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n | Zn(II) | H4L1 | 1D | - | acs.org |

| [Cd(μ2-H2L1)(2,2′-bipy)(H2O)]n | Cd(II) | H4L1 | 1D | - | acs.org |

| [Mn2(μ2-H2L1)(μ4-H2L1)(μ2-4,4′-bipy)2]n·4nH2O | Mn(II) | H4L1 | 3D | - | nih.gov |

| [Zn(μ2-H2L1)(μ2-4,4′-bipy)]n | Zn(II) | H4L1 | 3D | - | acs.org |

| [Zn(μ2-H2L2)(phen)]n | Zn(II) | H4L2 | 1D | - | acs.org |

| [Cd(μ3-H2L2)(phen)]n | Cd(II) | H4L2 | 2D | - | acs.org |

| [Cu(μ2-H2L2)(μ2-4,4′-bipy)(H2O)]n | Cu(II) | H4L2 | 2D | - | acs.org |

| [MnL(DMF)]n | Mn(II) | H2L | 3D | sra | rsc.org |

| [NiL(H2O)2(DMF)]n | Ni(II) | H2L | 2D | sql | rsc.org |

| [Cu2L2(H2O)2]·6H2O·2DMF | Cu(II) | H2L | 3D | lvt | rsc.org |

| Na2(Me2NH2)4[Cd7L10]·9H2O·17Me2NH·2DMF | Cd(II) | H2L | 3D | 6^6 and 4^24·6^4 | rsc.org |

| [CdL]n | Cd(II) | H2L' | 3D | sra | acs.org |

| [ZnL]n | Zn(II) | H2L' | 2D | - | acs.org |

| [Cu2L2(DMF)2]·6H2O | Cu(II) | H2L' | 2D | 4^4 square lattice | acs.org |

H4L1 = 2,2'-dihydroxy-biphenyl-4,4'-dicarboxylic acid; H4L2 = 3,3'-dihydroxy-biphenyl-4,4'-dicarboxylic acid; H2L = 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid; H2L' = 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid

Interpenetration Phenomena in MOF Structures

Interpenetration, where two or more independent frameworks grow through each other, is a common and fascinating phenomenon in MOF chemistry. It is often observed in MOFs constructed from long, linear ligands like biphenyl-4,4'-dicarboxylic acid and its derivatives. nih.gov The degree of interpenetration can significantly impact the porosity and properties of the resulting material.

In the case of MOFs derived from dihydroxy-functionalized biphenyl dicarboxylic acids, unique two- and five-fold 3D + 3D interpenetrated nets have been identified. nih.govacs.org The formation of these interpenetrated structures is driven by the tendency to fill the large voids created by the primary framework.

A comprehensive study on the Fe-biphenyl-4,4'-dicarboxylate system demonstrated that interpenetration can be controlled through kinetic factors. nih.govresearchgate.netchemrxiv.org This system can yield either a non-interpenetrated kinetic product, MIL-88D(Fe), or a two-fold interpenetrated thermodynamic product, MIL-126(Fe). nih.govresearchgate.netchemrxiv.org Density functional theory (DFT) simulations revealed that hydrogen bonding between adjacent nets, arising from the correlated disorder of terminal anions on the metal clusters, is the thermodynamic driving force for the formation of the interpenetrated phase. nih.govresearchgate.net

The use of coordination modulators, which are molecules that compete with the ligand for coordination to the metal center, can slow down the self-assembly process, favoring the formation of the thermodynamically stable interpenetrated product. nih.govresearchgate.netchemrxiv.org Furthermore, the introduction of a 2,2'-bipyridine-5,5'-dicarboxylate linker was shown to prevent interpenetration because it is energetically unfavorable for this ligand to adopt the twisted conformation required for the interpenetrated structure. nih.govresearchgate.net

The degree of interpenetration can also be influenced by the metal ion and the presence of co-ligands. For instance, three cobalt-based MOFs synthesized with a large tetradentate pyridine (B92270) ligand and different carboxylate co-ligands exhibited varying degrees of interpenetration. nih.gov One complex showed a 4-fold interpenetrated network, another a non-interpenetrating 3D framework, and the third a 2-fold interpenetrating 3D net. nih.gov

Metal-Ion Selection and Its Influence on MOF Topology and Properties

In the context of biphenyl-dicarboxylate derived MOFs, the influence of the metal ion is evident in the structural diversity observed. For example, using 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid as a ligand, different structures were obtained with Cd(II), Zn(II), and Cu(II). acs.org The Cd(II) complex resulted in a 3D framework with an eight-coordinated metal center, while the Zn(II) complex formed a 2D network with a four-coordinated metal center. acs.org The Cu(II) complex also yielded a 2D layered structure but with a paddle-wheel SBU. acs.org

Similarly, when 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid was used, Mn(II) and Ni(II) produced a 3D and a 2D network, respectively, despite having similar octahedral coordination environments. rsc.org This highlights that even with the same ligand, the subtle differences between metal ions can lead to vastly different outcomes.

The metal ion also plays a crucial role in determining the properties of the MOF. For instance, a series of lanthanide-potassium frameworks with biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid showed that the luminescent properties were dependent on the specific lanthanide ion used. acs.org The europium-containing framework exhibited characteristic red luminescence that could be used for sensing Fe³⁺ and K⁺ ions. acs.org

Furthermore, the magnetic properties of MOFs are directly linked to the choice of the metal ion. A study on cobalt-based MOFs with biphenyl-dicarboxylate co-ligands demonstrated that the magnetic behavior was dependent on the nuclearity of the cobalt cluster unit, which is a direct consequence of the synthetic conditions and the interplay between the metal and the ligands. nih.gov

The table below illustrates the effect of metal ion selection on the properties of some biphenyl-dicarboxylate MOFs.

| MOF | Metal Ion | Key Property | Reference |

| [CdL]n | Cd(II) | Thermally stable up to 380 °C, fluorescent | acs.org |

| [ZnL]n | Zn(II) | Thermally stable up to 380 °C, fluorescent | acs.org |

| [Cu2L2(DMF)2]·6H2O | Cu(II) | Strong antiferromagnetic interaction | acs.org |

| JXNU-2(Eu) | Eu(III) | Luminescent sensing of Fe³⁺ and K⁺ ions | acs.org |

| Ni-BPDC-MOF | Ni(II) | High specific capacitance | mdpi.com |

Post-Synthetic Modification (PSM) of Biphenyldicarboxylate-Functionalized MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-existing MOFs without altering their underlying framework. illinois.edursc.org This approach allows for the incorporation of chemical groups that might not be compatible with the initial solvothermal synthesis conditions. illinois.edu PSM can be broadly categorized into covalent modification of the organic linkers or dative modification of the metal nodes. illinois.edu

For biphenyldicarboxylate-functionalized MOFs, PSM offers a route to tailor their properties for specific applications. Desirable functional sites can be precisely installed onto the pore walls of the target MOFs through either pre-assembly or post-synthetic modification methods. researchgate.net

One common strategy involves using ligands with pendant functional groups that can undergo further chemical transformations. For example, MOFs constructed with amine-functionalized biphenyldicarboxylate linkers can be readily modified. researchgate.net The amine groups can react with various reagents to introduce new functionalities.

Another approach is the modification of the metal clusters. In some cases, the metal nodes in a MOF can have open coordination sites that can be targeted for PSM. illinois.edu This allows for the introduction of new metal ions or catalytically active species.

A study on MOFs with free carboxylic acid groups demonstrated that these groups can act as sites for post-synthetic modification. rsc.org The uncoordinated carboxylate groups in the channels of the MOF were able to capture metal ions, specifically Fe³⁺, from solution. rsc.org This post-synthetically modified material then exhibited enhanced dye adsorption properties. rsc.org

While specific examples of PSM on MOFs derived directly from this compound are not extensively detailed in the provided search results, the principles of PSM are broadly applicable to this class of materials. The presence of the biphenyl core and the carboxylate functional groups provides a versatile platform for a wide range of post-synthetic reactions, enabling the fine-tuning of the MOFs' chemical and physical properties for applications in catalysis, sensing, and separation. sigmaaldrich.comresearchgate.net

Supramolecular Assembly and Crystal Engineering of Biphenyl 3,4 Dicarboxylic Acid Systems

Principles of Self-Assembly Mediated by Biphenyl-3,4'-dicarboxylic Acid

The self-assembly of this compound in the solid state is primarily driven by the formation of robust and directional hydrogen bonds between the carboxylic acid moieties. These interactions are a cornerstone of crystal engineering, providing a reliable means to guide molecules into ordered arrangements. researchgate.net The carboxylic groups are of particular interest because they can act as both hydrogen bond donors and acceptors, facilitating reliable intermolecular connections that lead to well-ordered, stable monolayers. acs.org

The process of self-assembly is a spontaneous organization of molecules into structurally well-defined aggregates. In the case of this compound, this leads to the formation of complex supramolecular structures. Non-covalent intermolecular interactions, particularly hydrogen bonding and aromatic stacking, are crucial in dictating the final crystal packing of these materials. nih.gov Aromatic carboxylic acids, in general, are effective building blocks for constructing a variety of architectures. nih.gov

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonds are the primary directional forces in the assembly of this compound crystals. The carboxylic acid groups readily form O-H···O hydrogen bonds, which are fundamental to the construction of higher-order structures. nih.gov The interplay of these hydrogen bonds leads to the formation of one-dimensional chains that can further assemble into two-dimensional layers.

A common motif observed in the crystal structures of dicarboxylic acids is the formation of one-dimensional (1D) chains. In systems involving similar biphenyl (B1667301) dicarboxylic acids, intermolecular O-H···O hydrogen bonds link the molecules into 1D zigzag chains. nih.gov For instance, in the structure of biphenyl-3,3'-dicarboxylic acid, the carboxylic acid groups form classic cyclic R2(2)(8) hydrogen-bond motifs with neighboring molecules, resulting in these one-dimensional chains. nih.gov Similarly, in biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate, O-H···O hydrogen bonds between the carboxyl units connect them into a 1D zigzag chain. nih.gov This recurring pattern underscores the robustness of this self-assembly motif.

These one-dimensional chains can serve as building blocks for the construction of two-dimensional (2D) supramolecular layers. The interconnection of the 1D chains is often facilitated by additional hydrogen bonds or other non-covalent interactions. In some cases, water molecules can act as bridges, accepting and donating hydrogen bonds to link the chains into a 2D network. nih.gov For example, in biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate, water molecules play a crucial role in forming O-H···O hydrogen bonds that give rise to a 2D supramolecular layer. nih.gov In other systems, weak π–π stacking interactions between neighboring benzene (B151609) rings can connect the chains into two-dimensional layers. nih.gov The formation of these 2D networks is a key step in the bottom-up construction of complex crystalline materials. osti.govnih.gov

Interactive Table: Hydrogen Bonding in Biphenyl Carboxylic Acid Systems

| Compound | Hydrogen Bond Type | Resulting Structure |

| Biphenyl-3,3'-dicarboxylic acid | O-H···O | 1D Zigzag Chains |

| Biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate | O-H···O | 1D Zigzag Chains and 2D Supramolecular Layers |

Aromatic Stacking Interactions in Crystalline Architectures

The stacking of aromatic rings can lead to different arrangements, including face-to-face and edge-to-face orientations. researchgate.net In the context of biphenyl dicarboxylic acids, π-π stacking interactions between neighboring benzene rings can connect the hydrogen-bonded chains into two-dimensional supramolecular layers. nih.gov The centroid-to-centroid distance between the stacked rings is a key parameter used to characterize these interactions, typically falling in the range of 3.3 to 3.8 Å. researchgate.net For example, in biphenyl-3,3'-dicarboxylic acid, weak π-π stacking interactions with a centroid-centroid distance of 3.7648 (8) Å are observed. nih.gov

Influence of Molecular Conformation on Supramolecular Isomerism

The conformational flexibility of the biphenyl linkage, specifically the dihedral angle between the two phenyl rings, has a profound impact on the resulting supramolecular architecture and can lead to the formation of supramolecular isomers. Supramolecular isomers are different crystalline structures formed from the same molecular components, arising from variations in the non-covalent bonding network. acs.org

The dihedral angle in biphenyl systems is influenced by a balance of intramolecular steric hindrance and intermolecular packing forces. In biphenyl-3,3'-dicarboxylic acid, the two benzene rings form a dihedral angle of 43.11 (5)°. nih.gov In a related compound, biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate, the dihedral angles between the carboxylate groups and the adjacent phenyl ring are 71.31 (3)° and 16.67 (3)°. nih.gov This variation in torsion angles demonstrates the conformational adaptability of the biphenyl scaffold.

This conformational freedom allows the molecule to adopt different shapes, which in turn can lead to different hydrogen-bonding patterns and stacking arrangements, resulting in distinct crystal packing. The ability to control the molecular conformation through synthetic design or by varying crystallization conditions offers a pathway to rationally design and synthesize new supramolecular materials with desired properties. ias.ac.in The study of how molecular conformation directs the self-assembly process is a fundamental aspect of crystal engineering. acs.orgnih.gov

Interactive Table: Conformational Data of Biphenyl Carboxylic Acids

| Compound | Dihedral Angle Between Phenyl Rings (°) | Dihedral Angles Between Carboxylate and Phenyl Rings (°) |

| Biphenyl-3,3'-dicarboxylic acid | 43.11 (5) | Not reported |

| Biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate | Not reported | 71.31 (3) and 16.67 (3) |

Advanced Applications in Materials Science Based on Biphenyl 3,4 Dicarboxylic Acid

Energy Storage Materials

Supercapacitors Utilizing Biphenyldicarboxylate-Derived Metal-Organic Frameworks

Metal-organic frameworks synthesized from biphenyldicarboxylate ligands have emerged as promising candidates for supercapacitor electrodes. These materials offer high porosity and tunable structures, which are advantageous for electrochemical energy storage. For instance, nickel-based MOFs using the 4,4'-biphenyldicarboxylic acid (BPDC) linker have been a focus of significant research. mdpi.comresearchgate.netnih.gov

A facile one-step hydrothermal method has been reported for the synthesis of Ni-BPDC-MOFs. mdpi.comresearchgate.netnih.gov In a typical synthesis, 4,4'-biphenyldicarboxylic acid and a nickel salt, such as nickel nitrate (B79036) hexahydrate, are dissolved in a solvent like N,N-dimethylformamide (DMF) and heated. This process results in the formation of a crystalline MOF material where the biphenyldicarboxylate ligands bridge nickel ions, creating a porous framework. mdpi.com

These Ni-BPDC-MOFs have demonstrated notable performance as supercapacitor electrodes. One study reported a specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. mdpi.comnih.gov The material also exhibited good cycling stability, retaining 85% of its initial capacitance after 2000 cycles. mdpi.comnih.gov The electrochemical performance is attributed to the pseudocapacitive behavior of the nickel ions and the high surface area provided by the MOF structure. The morphology of these MOFs, often consisting of interconnected nanoplates, further contributes to their capacitive properties. mdpi.comresearchgate.net

Although this research highlights the potential of the 4,4'-isomer, it underscores a significant research gap concerning the electrochemical properties of MOFs derived from Biphenyl-3,4'-dicarboxylic acid . The asymmetric nature of the 3,4'-isomer could lead to different crystal structures and pore environments, potentially influencing its performance in supercapacitor applications.

Tunable Pore Size and Surface Area for Electrochemical Performance

A key advantage of using biphenyldicarboxylate ligands in MOFs for supercapacitors is the ability to tune the pore size and specific surface area, which are critical factors for electrochemical performance. mdpi.comresearchgate.netnih.gov The dimensions of the pores influence the diffusion of electrolyte ions to the active sites, while a larger surface area provides more sites for charge storage.

Research on Ni-BPDC-MOFs has shown that the synthesis temperature during the hydrothermal process can be used to control the material's porosity. mdpi.comresearchgate.netnih.gov For example, a Ni-BPDC-MOF synthesized at 180 °C exhibited a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹ and a pore size distribution of 1–40 nm. mdpi.comnih.gov The longer organic linker, BPDC, compared to smaller dicarboxylic acids like terephthalic acid, naturally leads to larger pore sizes and surface areas in the resulting MOFs, which can enhance their capacitance. mdpi.com

The electrochemical performance of these materials is directly linked to their structural properties. The interconnected nanoplate structure with a relatively high surface area allows for efficient electrolyte penetration and fast ion transport, leading to high specific capacitance. mdpi.com

Currently, there is no available data on the tunable porosity of MOFs synthesized from This compound . The less symmetrical structure of this linker might result in MOFs with different pore geometries and surface areas compared to those from the 4,4'-isomer. Investigating the synthesis conditions and resulting porous properties of MOFs from this compound is a crucial step toward understanding their potential for electrochemical applications.

Electrochromic Technologies

Electrochromic materials, which change their optical properties in response to an applied voltage, are at the forefront of smart window and display technologies. MOFs are particularly promising for these applications due to their ordered porous structures and the ability to incorporate redox-active organic linkers. While specific research on This compound in electrochromism is lacking, studies on related isomers provide valuable insights.

Design of Biphenyldicarboxylate-Based MOF Films for Fast-Switching Electrochromism

The design of MOF films with rapid switching speeds and high stability is a key challenge in electrochromic technology. Research has shown that the choice of the biphenyldicarboxylate ligand is crucial in determining the performance of these devices. A notable example involves the use of 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid to create a nickel-based MOF (Ni-IRMOF-74) film. acs.org This film exhibits impressive electrochromic performance, with a rapid response time of 1.9 seconds for coloring and 2.0 seconds for bleaching. acs.org

The fabrication of these films often involves modifying a transparent conductive substrate, such as F-doped SnO₂, to ensure strong adhesion and efficient charge transfer. acs.org The resulting MOF film can switch from transparent to green at 0.8 V and to a deep brown at 1.6 V. acs.org This performance is a significant improvement over many traditional inorganic electrochromic materials, which often suffer from slower switching speeds. acs.org

The lack of studies on This compound in this area presents an opportunity for new research. The unique electronic and steric properties of the 3,4'-isomer could lead to novel electrochromic behaviors, potentially enabling different color states or improved switching kinetics.

Ligand-Ion Interaction Mechanisms in Electrochromic MOFs

The mechanism behind the color change in biphenyldicarboxylate-based electrochromic MOFs is a subject of detailed investigation. In the case of the Ni-IRMOF-74 film synthesized with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid, the electrochromic effect is attributed to the interaction between lithium ions (from the electrolyte) and the organic ligand. acs.org

Spectroscopic analyses have revealed that the color change is caused by a shift in the absorption peak of the chromophore within the ligand upon interaction with Li⁺ ions. acs.org This interaction alters the electronic structure of the ligand, leading to a change in its light absorption properties. The stability of these devices is also noteworthy, with one study reporting 95.7% retention of electrochromic performance after 4500 cycles. acs.org

Furthermore, research on 4,4′-biphenyl dicarboxylic acid diethyl ester has demonstrated multi-color electrochromism, with the material changing from colorless to yellow and then to red upon electrochemical reduction. rsc.org This highlights the versatility of the biphenyl-dicarboxylate scaffold in creating multi-state electrochromic systems.

The specific ligand-ion interaction mechanisms for MOFs based on This compound are yet to be explored. The positioning of the carboxylic acid groups at the 3 and 4' positions could influence how the ligand coordinates with metal ions and interacts with electrolyte ions, potentially leading to unique electrochromic properties that differ from its symmetric isomers.

Catalysis

Metal-organic frameworks are highly regarded for their potential in catalysis, owing to their high surface area, tunable pore sizes, and the presence of catalytically active metal sites and functional organic linkers. While the catalytic applications of MOFs derived from various dicarboxylic acids are well-documented, there is a significant lack of published research specifically utilizing This compound as a linker in catalytic MOFs.

However, the broader class of biphenyl-dicarboxylic acids has been employed in the synthesis of MOFs for catalytic purposes. For instance, MOFs containing biphenyl-dicarboxylate linkers can be designed to have open metal sites that can act as Lewis acids, or the linker itself can be functionalized to introduce catalytic moieties. The structural and electronic properties of the linker play a crucial role in determining the catalytic activity and selectivity of the resulting MOF.

The asymmetry of This compound could lead to the formation of MOFs with unique topologies and pore environments compared to those synthesized from its symmetric isomers like 4,4'-biphenyldicarboxylic acid. This could, in turn, influence the accessibility of active sites and the diffusion of reactants and products, potentially offering advantages in certain catalytic reactions.

Given the absence of specific studies, the potential catalytic applications of MOFs based on This compound remain a fertile ground for future research. Investigations could explore their efficacy in reactions such as oxidation, reduction, and carbon-carbon bond formation, where the electronic nature and steric hindrance of the ligand can play a pivotal role. The development of catalysts from this specific linker could open new avenues in heterogeneous catalysis.

Heterogeneous Catalysis with Coordination Polymers and MOFs

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science, valued for their high surface area, tunable porosity, and the presence of catalytically active sites. Biphenyl-dicarboxylate linkers, including isomers of this compound, are instrumental in constructing these frameworks for heterogeneous catalysis. The inherent properties of the biphenyl (B1667301) unit, such as its ability to rotate along the carbon-carbon single bond and its stability under hydrothermal conditions, make it a versatile component in the design of functional CPs and MOFs. acs.orgnih.gov

A study exploring dihydroxy-functionalized biphenyl-dicarboxylate linkers, specifically 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L₁) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid (H₄L₂), resulted in the synthesis of nine new coordination compounds with various metal ions (Co, Mn, Zn, Cd, Cu). nih.govacs.orgnih.gov These compounds ranged from discrete molecular dimers to one-, two-, and three-dimensional polymers. nih.govacs.orgnih.gov

One of the synthesized zinc-based coordination polymers, [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n (CP 3), demonstrated effective and recyclable heterogeneous catalytic activity in the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. acs.orgnih.gov The catalytic performance of this compound was optimized, and its substrate scope was investigated, highlighting the potential of these materials in facilitating organic transformations. acs.orgnih.gov

The structural diversity of these materials is influenced by the choice of metal precursor, the specific isomer of the dicarboxylate linker, and the use of crystallization mediators like 2,2′-bipyridine or 1,10-phenanthroline. nih.govacs.orgnih.gov For instance, the reaction of metal chlorides with these linkers has produced structures with unique interpenetration features, such as two- and fivefold 3D + 3D interpenetrated nets. acs.orgacs.org These intricate architectures are of significant interest for their potential applications in various fields, including catalysis. acs.org

| Catalyst | Reactants | Product | Catalytic Reaction | Reference |

| [Zn(μ₂-H₂L₁)(2,2′-bipy)(H₂O)]n | 4-nitrobenzaldehyde, nitroethane | β-nitro alcohol | Henry reaction | acs.orgnih.gov |

Photocatalytic Degradation of Organic Pollutants

Coordination polymers based on biphenyl-dicarboxylate linkers have shown significant promise as photocatalysts for the degradation of persistent organic pollutants in water. researchgate.netbucea.edu.cnresearchgate.net These materials can be engineered to absorb light and generate reactive oxygen species, which in turn break down harmful organic molecules. bucea.edu.cnmdpi.com

For example, two one-dimensional coordination polymers, [Co(4,4'-bpy)₂(H₂bptc)] (1) and Ni(4,4'-bpy)(H₂O)₄·2H₂O (2), were constructed using 3,3′,4,4′-biphenyltetracarboxylic acid (H₄bptc). bucea.edu.cn Both complexes were effective in the photocatalytic degradation of organic dyes such as methylene (B1212753) blue, methyl orange, and rhodamine B under UV irradiation. bucea.edu.cn The catalytic mechanism is believed to involve the generation of hydroxyl radicals, a highly reactive species, upon light-induced transitions within the complexes. bucea.edu.cn Notably, complex 1 demonstrated excellent stability and could be recycled up to five times without a significant loss of photocatalytic efficiency. bucea.edu.cn

In another study, Ni(II) complexes appended with 4'-(3,4-dicarboxylphenyloxy)-4-biphenyl carboxylic acid were developed as photocatalysts for the degradation of the antibiotic dimetridazole. researchgate.net The efficiency of photocatalytic systems is influenced by several factors, including the pH of the solution, the concentration of the pollutant, and the dosage of the catalyst. researchgate.netmdpi.com The investigation into the degradation of various antibiotics, such as metronidazole (B1676534) and nitrofurazone, revealed that these catalysts are stable, reusable, and exhibit remarkable degradation efficiency under mild conditions. researchgate.net

| Photocatalyst | Pollutant | Light Source | Key Finding | Reference |

| [Co(4,4'-bpy)₂(H₂bptc)] | Methylene blue, methyl orange, rhodamine B | UV light | Excellent stability and recyclability | bucea.edu.cn |

| Ni(4,4'-bpy)(H₂O)₄·2H₂O | Methylene blue, methyl orange, rhodamine B | UV light | Effective photocatalytic degradation | bucea.edu.cn |

| Ni(II) complex with 4'-(3,4-dicarboxylphenyloxy)-4-biphenyl carboxylic acid | Dimetridazole | Not specified | Stable and reusable with high degradation efficiency | researchgate.net |

Electrocatalytic Applications of Biphenyldicarboxylate Coordination Compounds

Coordination compounds derived from biphenyl-dicarboxylic acids are also being explored for their electrocatalytic properties, particularly in energy storage and conversion applications. The electrochemical performance of these materials is closely linked to their crystal structure and composition.

Novel sodium coordination compounds with 4,4′-biphenyldicarboxylate (bpdc) have been evaluated as anode materials for sodium-ion batteries. rsc.org The crystal structures of these salts were modified through different synthesis methods, resulting in varying degrees of deprotonation of the carboxylic acid groups and different coordination of water molecules. rsc.org A fully deprotonated bpdc-disodium salt exhibited a promising reversible capacity of approximately 200 mAh g⁻¹ at around 0.5 V versus Na/Na⁺, with stable cycling performance over 150 cycles and an excellent rate capability. rsc.org In contrast, a partially deprotonated salt showed an irreversible phase transition during cycling. rsc.org

Furthermore, nickel-based metal-organic frameworks (MOFs) synthesized using 4,4′-biphenyl dicarboxylic acid (BPDC) have been investigated as electrode materials for supercapacitors. mdpi.comnih.gov By adjusting the synthesis temperature in a one-step hydrothermal method, the pore size of the Ni-BPDC-MOF nanostructure could be tuned. mdpi.comnih.gov A sample synthesized at 180 °C, which had a nanoplate morphology and a high specific surface area of 311.99 m²·g⁻¹, demonstrated a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. mdpi.comnih.gov This electrode also showed good cycling stability, retaining 85% of its initial capacitance after 2000 cycles. mdpi.comnih.gov

| Compound | Application | Key Performance Metric | Reference |

| 4,4′-biphenyldicarboxylate-disodium salt | Anode for Na-ion batteries | Reversible capacity of ~200 mAh g⁻¹ | rsc.org |

| Ni-BPDC-MOF (synthesized at 180 °C) | Supercapacitor electrode | Specific capacitance of 488 F·g⁻¹ | mdpi.comnih.gov |

Tuning Lewis Acidity of MOFs for Enhanced Catalytic Activity

The catalytic activity of MOFs is often attributed to the Lewis acidic sites at the metal nodes. The properties of the organic linker, such as biphenyl dicarboxylic acid (BPDC), can significantly influence this Lewis acidity and, consequently, the catalytic performance.

A powerful strategy to enhance the Lewis acidity of MOFs is the perfluorination of the bridging ligands. nih.gov Two new perfluorinated MOFs, Zr₆-fBDC and Zr₆-fBPDC (using 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldicarboxylic acid), were synthesized and shown to be considerably more Lewis acidic than their non-fluorinated and nitrated counterparts. nih.gov The enhanced Lewis acidity of Zr₆-fBDC translated to high activity as a single-site solid Lewis acid catalyst for Diels-Alder and arene C-H iodination reactions. nih.gov This demonstrates that modifying the electronic properties of the biphenyl dicarboxylic acid linker is a viable approach to designing highly active MOF catalysts. nih.gov

| MOF | Modification | Effect on Lewis Acidity | Catalytic Application | Reference |

| UiO-67(Zr) | - | Zr metal node is the active Lewis acid site | Hydrolysis of nerve agent simulant | |

| Zr₆-fBPDC | Perfluorination of biphenyl dicarboxylic acid linker | Significantly enhanced | Diels-Alder, arene C-H iodination | nih.gov |

Polymer Science and Engineering

The unique kinked structure of this compound makes it a valuable monomer in polymer science for creating high-performance materials with specific thermal and mechanical properties.

Synthesis of Nematic Aromatic Polyesters and Copolyesters from this compound

Fully aromatic polyesters are a class of materials known for their exceptional thermal stability and mechanical strength. This compound has been successfully used to synthesize novel nematic liquid crystalline polymers (LCPs). rsc.org

Through melt acidolysis polymerization of hydroquinone (B1673460) with biphenyl-3,4'-bibenzoate (derived from the dicarboxylic acid), a new LCP named poly(p-phenylene 3,4′-bibenzoate) or poly(HQ-3,4′BB) was created. rsc.orgrsc.org The use of this kinked monomer, in contrast to its linear isomer (4,4'-dicarboxylic acid), facilitates the formation of a nematic mesophase while limiting crystallization. rsc.org The resulting polymer exhibits a glass transition temperature (Tg) of 190 °C and an isotropic temperature (Ti) near 330 °C. rsc.orgrsc.org The thermal stability is also noteworthy, with the onset of weight loss occurring at approximately 480 °C. rsc.orgrsc.org

The substitution of linear biphenyl monomers with their meta-isomers in copolyesters allows for the tuning of their liquid crystalline and thermomechanical properties. researchgate.net For example, a series of wholly aromatic copolyesters were synthesized from 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA). mdpi.com These copolyesters were found to be amorphous, with their glass transition temperatures increasing significantly with a higher content of the biphenyl units, reaching up to 190 °C. mdpi.com These polyesters also demonstrated high thermal stability, with intense thermal decomposition occurring above 450 °C. mdpi.com

| Polymer/Copolyester | Monomers | Key Properties | Reference |

| Poly(p-phenylene 3,4′-bibenzoate) | This compound, hydroquinone | Nematic, Tg = 190 °C, Ti ≈ 330 °C, Td > 480 °C | rsc.orgrsc.org |

| 3HBCA-3HBA copolyesters | 4′-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acid | Amorphous, Tg up to 190 °C, Td > 450 °C | mdpi.com |

Development of Liquid Crystal Polymers and High-Performance Films

The synthesis of polymers from this compound has led to the development of materials suitable for high-performance applications, including liquid crystal polymers (LCPs) and robust films.

The poly(p-phenylene 3,4′-bibenzoate) synthesized from this compound can be processed to form materials with specific morphologies. rsc.org Wide-angle X-ray scattering (WAXS) and polarized optical microscopy (POM) confirmed that a nematic glass morphology is formed upon quench-cooling the polymer from its isotropic state. rsc.orgrsc.org Subsequent annealing at 280 °C or mechanical deformation can induce crystallization in the polymer. rsc.orgrsc.org Rheological studies of this LCP demonstrated shear-thinning behavior similar to that of commercially available LCPs, indicating its potential for processing into films and fibers. rsc.org

The development of new polyimides also benefits from biphenyl-based monomers. For instance, a novel biphenyl-fused alicyclic tetracarboxylic dianhydride was synthesized from biphenyltetracarboxylic dianhydride. Polyimides based on this dianhydride exhibited high glass transition temperatures (over 330 °C) and decomposition temperatures in the range of 475–501 °C. researchgate.net The resulting films were entirely colorless, with high optical transparency, making them suitable for electronic and optical applications. researchgate.net The excellent thermal and mechanical properties of these polymers underscore the importance of biphenyl-dicarboxylic acid derivatives in creating high-performance materials.

| Polymer | Monomer Derivative | Film Properties | Potential Application | Reference |

| Poly(p-phenylene 3,4′-bibenzoate) | This compound | Nematic glass morphology, crystallizable | High-performance films and fibers | rsc.orgrsc.org |

| Polyimides | Biphenyltetracarboxylic dianhydride | Colorless, transparent, Tgs > 330 °C, Td > 475 °C | Electronics, optical devices | researchgate.net |

Poly(ester imide)s and Related Polymer Architectures

While direct synthesis of poly(ester imide)s from this compound is not extensively documented in publicly available research, the broader class of poly(ester imide)s (PEsIs) derived from related biphenyl compounds showcases the potential of this polymer family. For instance, PEsIs synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride, a derivative of biphenyl-dicarboxylic acid, exhibit remarkable thermal stability and mechanical properties. researchgate.netresearchgate.net These polymers are often prepared through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. researchgate.net The incorporation of ester linkages into the polyimide backbone can enhance solubility and processability while maintaining high thermal resistance. researchgate.netnih.govbohrium.com

Furthermore, fully aromatic polyesters have been successfully synthesized through melt acidolysis polymerization of this compound with hydroquinone derivatives. rsc.orgrsc.org These polymers exhibit liquid crystalline behavior, forming a nematic mesophase which is crucial for producing high-strength fibers and materials with excellent dimensional stability. rsc.orgrsc.org The resulting polyester, poly(p-phenylene 3,4'-bibenzoate), demonstrates a high glass transition temperature (Tg) of 190 °C and an isotropic temperature (Ti) near 330 °C, with thermal stability up to approximately 480 °C. rsc.org

Table 1: Thermal Properties of Poly(p-phenylene 3,4'-bibenzoate)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 190 °C |

| Isotropic Temperature (Ti) | ~330 °C |

This table is based on data from Heifferon et al. (2019). rsc.org

Luminescent and Optoelectronic Materials

The rigid biphenyl core of this compound and its derivatives serves as an excellent scaffold for constructing luminescent materials, particularly coordination polymers with potential applications in optoelectronics.

Design of Luminophores for Organic Light-Emitting Diodes (OLEDs)

Although specific research on the direct use of this compound in OLED luminophores is limited, related biphenyl dicarboxylic acid derivatives have been investigated for their electrochromic and luminescent properties. For example, 4,4′-biphenyl dicarboxylic acid diethyl ester has been shown to exhibit multicolored electrochromism, changing color upon electrochemical reduction, a property relevant for display technologies. rsc.org The design of ligands for OLEDs often involves creating molecules with high quantum yields and tunable emission colors. The biphenyl scaffold provides a rigid and electronically conjugated system that can be functionalized to achieve desired photophysical properties.

Photoluminescent Properties of Biphenyldicarboxylate Coordination Polymers

Coordination polymers, also known as metal-organic frameworks (MOFs), constructed from biphenyl dicarboxylic acid linkers and various metal ions exhibit interesting photoluminescent properties. nih.govrsc.org The luminescence in these materials can originate from the organic linker (intra-ligand emission), from the metal center, or from a charge transfer between the metal and the linker. rsc.org

For instance, coordination polymers synthesized with dihydroxy-functionalized biphenyl dicarboxylic acids and metal ions like Zn(II) and Cd(II) have demonstrated luminescence. nih.gov The emission properties of these materials are highly dependent on the specific structure and the coordination environment of the metal ion. rsc.org Lanthanide-based coordination polymers using functionalized biphenyl-dicarboxylate ligands are of particular interest due to the sharp and characteristic emission bands of lanthanide ions. nih.gov These materials have potential applications as sensors, where changes in the luminescent signal can be used to detect the presence of specific analytes. nih.govnih.gov

Gas Adsorption and Separation Technologies

The porous nature of metal-organic frameworks (MOFs) makes them promising materials for gas storage and separation. The choice of the organic linker is crucial in determining the pore size, shape, and surface chemistry of the resulting MOF, which in turn dictates its gas adsorption properties.

Porous Architectures for Hydrogen Adsorption

Metal-organic frameworks are being extensively studied for their potential in hydrogen storage. researchgate.netmdpi.comnih.govrsc.org The high surface area and tunable pore environment of MOFs allow for the physisorption of hydrogen molecules. While specific studies on MOFs derived from this compound for hydrogen storage are not widely reported, the general principles of MOF design for this application are well-established. The introduction of functional groups and the optimization of pore dimensions are key strategies to enhance the interaction between the framework and hydrogen molecules, aiming to increase storage capacity at ambient temperatures. researchgate.net Research on related biphenyl-dicarboxylate linkers has shown that the resulting MOFs can exhibit significant gas adsorption capacities. researchgate.net

Advanced Sensor Development

The functionalizability and structural versatility of materials derived from this compound make them suitable candidates for the development of advanced chemical sensors.

Coordination polymers based on biphenyl dicarboxylic acids have been investigated as fluorescent sensors for various analytes. rsc.orgnih.gov The sensing mechanism often relies on the quenching or enhancement of the material's fluorescence upon interaction with the target molecule or ion. For example, coordination polymers have been shown to be effective in detecting metal ions and small molecules in solution. rsc.orgnih.govnih.gov The selectivity of these sensors can be tuned by modifying the organic linker and the metal center to create specific binding sites for the analyte of interest. For instance, lanthanide-based MOFs have demonstrated the ability to selectively detect certain metal ions through changes in their luminescence. nih.gov Hydrogen-bonded organic frameworks (HOFs) based on dicarboxylic acids have also emerged as a new class of porous materials for highly selective and sensitive detection of explosives like picric acid. mdpi.com

Spectroscopic and Computational Investigations of Biphenyl 3,4 Dicarboxylic Acid Systems

X-ray Crystallography for Molecular and Supramolecular Structure Determination

There is no published single-crystal X-ray diffraction data for Biphenyl-3,4'-dicarboxylic acid in prominent crystallographic databases. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and supramolecular assembly through interactions like hydrogen bonding or π-π stacking is not available.

For comparison, the crystal structure of its isomer, Biphenyl-3,3'-dicarboxylic acid, has been determined to be monoclinic, with the two benzene (B151609) rings forming a significant dihedral angle. nih.gov Its molecules are linked by intermolecular O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov

Vibrational Spectroscopy (IR, Raman, SERS) for Structural and Adsorption Studies

Detailed experimental Infrared (IR), Raman, or Surface-Enhanced Raman Scattering (SERS) spectra for this compound are not available in the searched literature. Such spectra would provide valuable information on the vibrational modes of the molecule, including the characteristic stretches of the carboxylic acid groups and the biphenyl (B1667301) backbone, and could be used to study its adsorption on various surfaces.

Studies on related molecules, like Biphenyl-4,4'-dicarboxylic acid, have utilized these techniques to investigate its coordination to metal centers and its orientation upon adsorption to surfaces. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

There are no publicly available experimental ¹H or ¹³C NMR spectra for this compound. NMR spectroscopy is a fundamental technique for confirming the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. The absence of this data means that direct experimental verification of the connectivity and electronic environment of the atoms in this compound is not documented in the searched sources.

NMR data for other isomers, such as Biphenyl-4,4'-dicarboxylic acid, are well-documented and used for routine characterization. chemicalbook.comresearchgate.net

Concluding Remarks and Prospective Research Directions

Emerging Trends in Biphenyl-3,4'-dicarboxylic Acid Research

Current research is increasingly focused on the development of multifunctional materials based on this compound and its isomers. A significant trend is the synthesis of coordination polymers and MOFs with tunable properties for specific applications. For instance, the strategic introduction of additional functional groups, such as hydroxyl or sulfonate moieties, onto the biphenyl (B1667301) backbone is being explored to enhance the material's performance in areas like catalysis, gas sorption, and proton conductivity. nih.govacs.orgnih.gov

Recent studies have demonstrated the successful use of dihydroxy-functionalized biphenyl dicarboxylic acids in the hydrothermal synthesis of new metal-organic architectures. nih.govacs.org These materials exhibit a range of structural complexities, from simple molecular dimers to intricate three-dimensional frameworks, some of which show potential as catalysts in chemical reactions like the Henry reaction. nih.gov Another emerging area is the investigation of the electrochromic properties of this compound derivatives, such as its diethyl ester, which can change color in response to an electrical voltage, suggesting applications in smart windows and displays. rsc.org

The table below summarizes some of the recently synthesized coordination polymers using biphenyl-dicarboxylate linkers, highlighting the diversity of metals and resulting structures.

| Compound Formula | Metal Ion | Dimensionality | Reference |

| [Co2(μ2-H2L1)2(phen)2(H2O)4] | Cobalt (Co) | 0D (Dimer) | nih.gov |

| [Mn2(μ4-H2L1)2(phen)2]n·4nH2O | Manganese (Mn) | 3D | nih.gov |

| [Zn(μ2-H2L1)(2,2′-bipy)(H2O)]n | Zinc (Zn) | 1D | nih.gov |

| [Cd(μ2-H2L1)(2,2′-bipy)(H2O)]n | Cadmium (Cd) | 1D | nih.gov |

| [Zn(μ2-H2L2)(phen)]n | Zinc (Zn) | 1D | nih.gov |

| [Cd(μ3-H2L2)(phen)]n | Cadmium (Cd) | 2D | nih.gov |

| [Cu(μ2-H2L2)(μ2-4,4′-bipy)(H2O)]n | Copper (Cu) | 2D | nih.gov |

| [CdL]n | Cadmium (Cd) | 3D | acs.org |

| [ZnL]n | Zinc (Zn) | 2D | acs.org |

| [Cu2L2(DMF)2]·6H2O | Copper (Cu) | 2D | acs.org |

| [MnL(DMF)]n | Manganese (Mn) | 3D | rsc.org |

| [NiL(H2O)2(DMF)]n | Nickel (Ni) | 2D | rsc.org |

H4L1 = 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid; H4L2 = 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid; H2L = 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid; L represents the deprotonated form of the respective dicarboxylic acid.

Interdisciplinary Opportunities in Materials Science and Green Chemistry

The unique characteristics of this compound-based materials create significant opportunities for interdisciplinary research, particularly at the intersection of materials science and green chemistry. The development of MOFs with tunable pore sizes and high surface areas is a key area of interest. mdpi.comnih.govresearchgate.net These materials have potential applications in energy storage, such as in supercapacitors, where the porous structure can facilitate efficient ion transport and storage. mdpi.comnih.govresearchgate.netrsc.org

Furthermore, the use of these coordination polymers as heterogeneous catalysts aligns with the principles of green chemistry by offering potentially recyclable and more environmentally friendly alternatives to traditional homogeneous catalysts. nih.gov The ability to design catalysts with specific active sites within the framework structure opens doors for highly selective and efficient chemical transformations. The quest for sustainable energy solutions also presents opportunities for using these materials in areas like proton exchange membranes for fuel cells, where proton conductivity is a critical parameter. acs.orgnih.govucsb.edu

Challenges and Future Outlook in Ligand Design and Framework Construction

Despite the promising advancements, several challenges remain in the field of ligand design and framework construction using this compound and its analogues. A primary challenge is achieving precise control over the final structure and topology of the resulting coordination polymer. nih.govacs.org The final architecture is influenced by a multitude of factors, including the choice of metal ion, solvent, temperature, and the presence of ancillary ligands, making the rational design of materials with desired properties a complex task. nih.govresearchgate.netresearchgate.netnih.gov